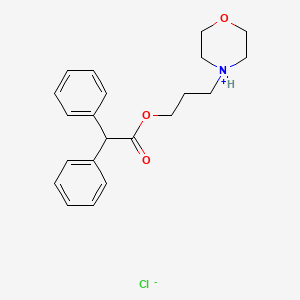
2,2-Diphenylacetic acid (3-morpholinopropyl) ester hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Diphenylacetic acid (3-morpholinopropyl) ester hydrochloride is a chemical compound that combines the structural features of 2,2-diphenylacetic acid and 3-morpholinopropyl ester, with the addition of a hydrochloride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenylacetic acid (3-morpholinopropyl) ester hydrochloride typically involves the esterification of 2,2-diphenylacetic acid with 3-morpholinopropanol, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of a dehydrating agent such as pivalic anhydride and a catalyst like a chiral acyl-transfer catalyst .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient mixing and reaction completion. The use of automated systems for the addition of reagents and control of reaction conditions would be essential to maintain consistency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Diphenylacetic acid (3-morpholinopropyl) ester hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester or morpholine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
2,2-Diphenylacetic acid (3-morpholinopropyl) ester hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor or intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2-Diphenylacetic acid (3-morpholinopropyl) ester hydrochloride involves its interaction with specific molecular targets and pathways. The ester moiety can undergo hydrolysis to release the active 2,2-diphenylacetic acid, which may interact with enzymes or receptors in biological systems. The morpholine ring can also contribute to the compound’s activity by enhancing its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Diphenylacetic acid: A precursor to the ester, used in various organic synthesis reactions.
3-Morpholinopropanol: A component of the ester, used in the synthesis of pharmaceuticals and other organic compounds.
Diphenylacetic acid derivatives: Compounds with similar structural features and applications in organic synthesis and medicinal chemistry.
Uniqueness
2,2-Diphenylacetic acid (3-morpholinopropyl) ester hydrochloride is unique due to its combination of the diphenylacetic acid and morpholine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
66902-51-0 |
|---|---|
Fórmula molecular |
C21H26ClNO3 |
Peso molecular |
375.9 g/mol |
Nombre IUPAC |
3-morpholin-4-ium-4-ylpropyl 2,2-diphenylacetate;chloride |
InChI |
InChI=1S/C21H25NO3.ClH/c23-21(25-15-7-12-22-13-16-24-17-14-22)20(18-8-3-1-4-9-18)19-10-5-2-6-11-19;/h1-6,8-11,20H,7,12-17H2;1H |
Clave InChI |
WTQXHMJJMABQNJ-UHFFFAOYSA-N |
SMILES canónico |
C1COCC[NH+]1CCCOC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


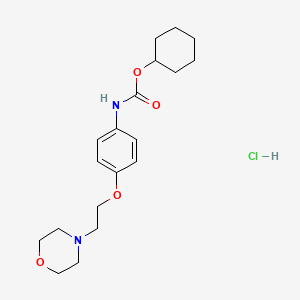
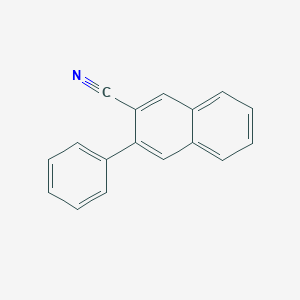

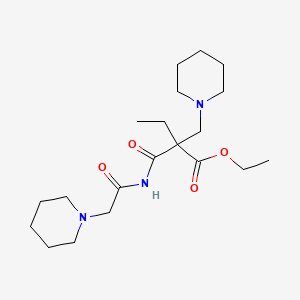

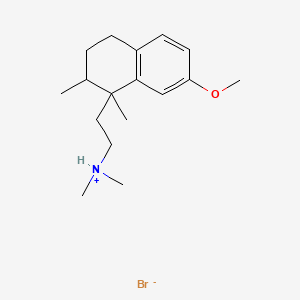
![Dithia-2-aza-spiro[3.4]octane,hydrochloride](/img/structure/B13787046.png)
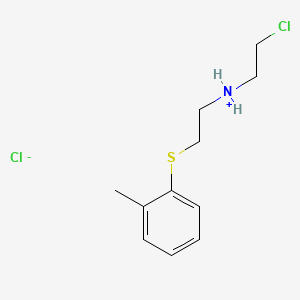

![Ammonium 4-[[9,10-dihydro-9,10-dioxo-4-(p-tolyamino)-1-antryl]amino]toluene-3-sulfonate](/img/structure/B13787070.png)
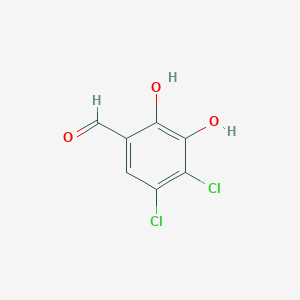

![tert-butyl N-[(4-chlorophenyl)-(5-methoxyfuran-2-yl)methyl]carbamate](/img/structure/B13787101.png)

